5-Fluoro-2-hydroxypyridine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxypyridine-4-boronic acid is a chemical compound with the molecular formula C5H5BFNO3. It is a subclass of organoborane compounds .
Synthesis Analysis
The synthesis of boronic acids, including this compound, often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Boronic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They are also used in the Suzuki–Miyaura coupling reaction .Scientific Research Applications
Boronic Acid-Diol Complexation
Boronic acids are pivotal in biomaterials for their binding capabilities with biologically relevant diols, such as saccharides and peptidoglycans, crucial for sensing, delivery, and materials chemistry. A study highlighted the importance of understanding the structure-reactivity relationships that dictate boronic acid's binding affinity to diols, providing insights into selecting organoboron compounds for specific applications (Brooks, Deng, & Sumerlin, 2018).
Assembly of Boron-Based Nanostructures
The condensation of boronic acids with dihydroxypyridines can yield complex boron-based macrocycles and dendrimers, showing high diastereoselectivity and potential for creating dendritic nanostructures with functionalized peripheries. This innovative synthetic strategy could pave the way for novel applications in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).
Fluorescence Quenching Studies
Investigations into the fluorescence quenching of boronic acid derivatives by aniline in alcohol environments have revealed intricate dynamics influenced by molecular conformations and intermolecular interactions. Such studies enhance our understanding of boronic acid derivatives' photophysical properties, which is valuable for designing fluorescence-based sensors and probes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Hydrogen-Bonded Architectures with Boronic Acids
Research on the supramolecular assemblies involving boronic acids and bipyridines has demonstrated the crucial role of water molecules in optimizing such structures for potential use in molecular recognition and sensor applications. This work emphasizes the versatility of boronic acids in forming varied and complex hydrogen-bonded networks (Rodríguez-Cuamatzi et al., 2009).
Carbohydrate Binding and Sensing
Boronic acid-substituted Bodipy dyes have shown promising results in fluorescence anisotropy analysis for carbohydrate binding, indicating the potential of boronic acids in developing advanced sensors for saccharides and polyols. This research could lead to new avenues in analytical chemistry for macromolecule sizing and detection (Hoffmann, Jourdain, Grandjean, Titz, & Jung, 2022).
Mechanism of Action
Target of Action
Boronic acids are generally known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a crucial method for creating biologically active compounds, including pharmaceuticals .
Pharmacokinetics
It’s important to note that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . .
properties
IUPAC Name |
(5-fluoro-2-oxo-1H-pyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPMCTLAQCKKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.